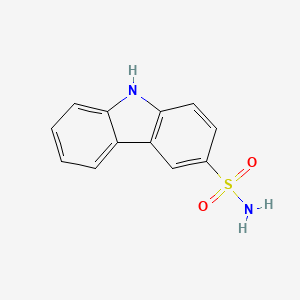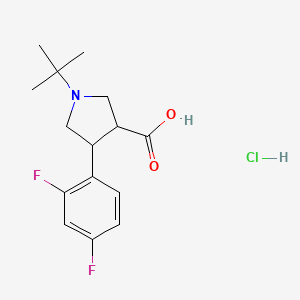
1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylicacidhydrochloride is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylicacidhydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the tert-Butyl Group: This step involves the alkylation of the pyrrolidine ring with tert-butyl halide under basic conditions.
Attachment of the 2,4-Difluorophenyl Group: This can be done through a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.
Formation of the Carboxylic Acid Group: This step involves the oxidation of a suitable precursor to introduce the carboxylic acid functionality.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or esters, while reduction can yield alcohols or aldehydes.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and pathways.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylicacidhydrochloride would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins to modulate their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(tert-Butyl)-4-phenylpyrrolidine-3-carboxylic acid hydrochloride
- 1-(tert-Butyl)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
- 1-(tert-Butyl)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid hydrochloride
Uniqueness
1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylicacidhydrochloride is unique due to the presence of the difluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
Propriétés
Formule moléculaire |
C15H20ClF2NO2 |
|---|---|
Poids moléculaire |
319.77 g/mol |
Nom IUPAC |
1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H19F2NO2.ClH/c1-15(2,3)18-7-11(12(8-18)14(19)20)10-5-4-9(16)6-13(10)17;/h4-6,11-12H,7-8H2,1-3H3,(H,19,20);1H |
Clé InChI |
KJJIQYXRJKHSQS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate](/img/structure/B13155423.png)

![2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13155427.png)
![Methyl 3'-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13155438.png)

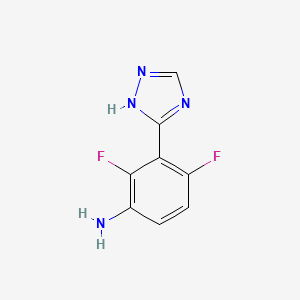
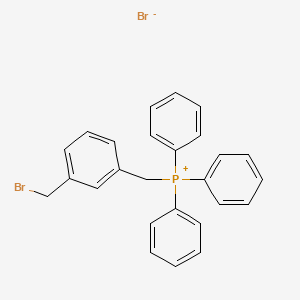

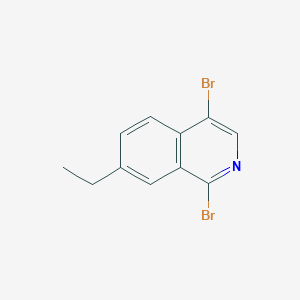
![(4R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B13155468.png)
